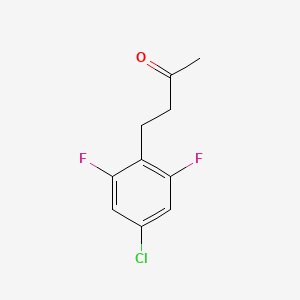

4-(4-Chloro-2,6-difluorophenyl)butan-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9ClF2O |

|---|---|

Molecular Weight |

218.63 g/mol |

IUPAC Name |

4-(4-chloro-2,6-difluorophenyl)butan-2-one |

InChI |

InChI=1S/C10H9ClF2O/c1-6(14)2-3-8-9(12)4-7(11)5-10(8)13/h4-5H,2-3H2,1H3 |

InChI Key |

LBOOSJMPRCPJFS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1=C(C=C(C=C1F)Cl)F |

Origin of Product |

United States |

Synthetic Routes and Methodologies for 4 4 Chloro 2,6 Difluorophenyl Butan 2 One

Precursor Synthesis Strategies for 4-Chloro-2,6-difluorophenyl Moieties

The cornerstone of the target molecule is the 1-chloro-3,5-difluorobenzene (B74746) ring. While this compound is commercially available, understanding its synthesis is crucial for developing routes from more fundamental starting materials.

Halogenation of aromatic rings is a fundamental process in organic synthesis. youtube.com The specific substitution pattern of the 4-chloro-2,6-difluorophenyl group requires a multi-step approach, as direct halogenation of benzene (B151609) would not yield the desired regiochemistry. A plausible route could start from a more readily available precursor, such as 3,5-difluoroaniline, and introduce the chlorine atom via a Sandmeyer reaction. Another potential pathway involves electrophilic halogenation guided by existing substituents. For instance, starting with 1,3-difluorobenzene (B1663923), a chlorination reaction could be explored, although this may lead to a mixture of isomers requiring separation.

A more controlled, albeit lengthy, route could be adapted from methods used for similar polysubstituted benzene rings. For example, a synthetic pathway for 4-chloro-2,5-difluorobenzoic acid starts with p-fluoronitrobenzene and involves a sequence of bromination, reduction, chlorination, and diazotization followed by fluorination. google.com This highlights the use of directing groups and functional group interconversions to achieve specific substitution patterns.

Table 1: Hypothetical Halogenation-Based Route to 1-Chloro-3,5-difluorobenzene

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 3,5-Difluoroaniline | 1. NaNO₂, aq. HCl, 0-5°C2. CuCl, aq. HCl | 1-Chloro-3,5-difluorobenzene | Diazotization of the amine followed by Sandmeyer reaction to introduce chlorine. |

Reductive dehalogenation is another relevant technique, where a polyhalogenated benzene can be selectively dehalogenated. For example, 1,3-difluorobenzene can be prepared by the catalytic elimination of chlorine from 2,4-difluorochlorobenzene using a palladium catalyst and hydrogen gas. google.com This principle could be applied if a precursor with an additional, more labile halogen were available.

Modern organic synthesis heavily relies on cross-coupling reactions to form carbon-carbon bonds. A Suzuki-Miyaura coupling, for instance, could be employed to construct the substituted aromatic ring. This would typically involve the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst.

To synthesize the 4-chloro-2,6-difluorophenyl moiety, one could envision coupling a 2,6-difluorophenylboronic acid derivative with a chlorinated aromatic or vice versa. The synthesis of the necessary boronic acid precursor, such as 4-chloro-2-fluorophenylboronic acid, has been documented and involves the reaction of 1-bromo-4-chloro-2-fluorobenzene (B27433) with n-butyllithium followed by quenching with a borate (B1201080) ester like trimethyl borate. chemicalbook.com A similar approach could be adapted to create the required 4-chloro-2,6-difluorophenylboronic acid.

Table 2: Hypothetical Suzuki Coupling Approach

| Reactant A | Reactant B | Catalyst System | Product Moiety |

|---|---|---|---|

| 4-Bromo-3,5-difluorophenylboronic acid | A suitable chlorinating agent | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | 4-Chloro-2,6-difluorophenyl |

These coupling strategies offer high functional group tolerance and regiochemical control, making them powerful tools for assembling complex aromatic systems. organic-chemistry.org

Approaches for the Butanone Backbone Construction

Once the substituted aromatic precursor is obtained, the next phase is the construction and attachment of the butan-2-one side chain.

Friedel-Crafts acylation is a classic and direct method for forming aryl ketones. organic-chemistry.org This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride (B1165640), using a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

For the synthesis of 4-(4-Chloro-2,6-difluorophenyl)butan-2-one, a Friedel-Crafts reaction could be envisioned between 1-chloro-3,5-difluorobenzene and a suitable four-carbon acylating agent. However, a direct acylation to install the butan-2-one moiety is not straightforward. A more practical approach would be acylation with a precursor that can be converted to the desired ketone. For example, acylation with 4-chlorobutyryl chloride would yield an intermediate, 4-chloro-1-(4-chloro-2,6-difluorophenyl)butan-1-one. A similar synthesis is used to produce 4-Chloro-4'-fluorobutyrophenone from fluorobenzene (B45895) and 4-chlorobutyryl chloride. chemicalbook.com Subsequent manipulation of this intermediate would be required to arrive at the final butan-2-one structure.

A more direct precursor to the butanone could involve acylation with crotonyl chloride, followed by reduction of the double bond.

Table 3: Plausible Friedel-Crafts Acylation Route

| Aromatic Substrate | Acylating Agent | Catalyst | Initial Product | Subsequent Steps |

|---|---|---|---|---|

| 1-Chloro-3,5-difluorobenzene | Crotonyl chloride | AlCl₃ | (E)-1-(4-Chloro-2,6-difluorophenyl)but-2-en-1-one | 1. Conversion of ketone to secondary alcohol.2. Hydrogenation of C=C double bond.3. Oxidation of alcohol to ketone. |

Alternatively, aldehydes can serve as acyl equivalents for direct acylation reactions, providing a broad range of ketones under milder conditions, often utilizing transition metal catalysis. reading.ac.uk

The Michael addition, or conjugate addition, offers a powerful method for forming carbon-carbon bonds. masterorganicchemistry.com This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org

A feasible strategy for synthesizing the target molecule could involve the reaction of a nucleophilic 4-chloro-2,6-difluorophenyl species with a suitable Michael acceptor. A highly effective nucleophile for this purpose would be an organocuprate reagent (a Gilman reagent), prepared from the corresponding aryl lithium or Grignard reagent. This organocuprate could then be reacted with methyl vinyl ketone, which would directly install the butan-2-one backbone at the desired position.

Table 4: Michael Addition Pathway

| Step | Description | Reactants | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Formation of Aryl Lithium | 1-Bromo-4-chloro-2,6-difluorobenzene | n-Butyllithium, THF, -78°C | 4-Chloro-2,6-difluorophenyllithium |

| 2 | Formation of Gilman Reagent | 4-Chloro-2,6-difluorophenyllithium | Copper(I) iodide (CuI) | Lithium di(4-chloro-2,6-difluorophenyl)cuprate |

This pathway is advantageous as it constructs the key carbon-carbon bond and sets the butanone functionality in a single, high-yielding step. ewa.pub

Retrosynthetic Analysis for this compound

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inicj-e.org For this compound, two primary disconnections can be identified.

Approach A: Acyl-Aryl Bond Disconnection

This approach is based on the logic of a Friedel-Crafts acylation. The bond between the aromatic ring and the carbonyl carbon of the butanone chain is disconnected. This disconnection is less direct for a butan-2-one structure. A more logical disconnection of this type would lead to a butan-1-one derivative. A functional group interconversion (FGI) would be necessary to relate the butan-2-one to a butan-1-one or a related precursor that could be formed via acylation.

Target Molecule: this compound

⇒ FGI: (Hypothetical Precursor) 1-(4-Chloro-2,6-difluorophenyl)butan-2-ol

⇒ Disconnection (C-C): 4-Chloro-2,6-difluorophenyl synthon (nucleophile) + 2-hydroxybutyl synthon (electrophile)

Synthetic Equivalents: 4-Chloro-2,6-difluorophenylmagnesium bromide + 1,2-epoxybutane (B156178)

Approach B: Cβ-Cγ Bond Disconnection

This approach aligns with a Michael addition or conjugate addition strategy. The disconnection is made at the C-C bond between the carbon bearing the aromatic ring and the adjacent methylene (B1212753) group. amazonaws.com

Target Molecule: this compound

⇒ Disconnection (Aryl-C bond): 4-Chloro-2,6-difluorophenyl anion synthon (d¹) + C₄ ketone cation synthon (a⁴)

Synthetic Equivalents: Lithium di(4-chloro-2,6-difluorophenyl)cuprate (Gilman reagent) + Methyl vinyl ketone (Michael acceptor)

This second retrosynthetic pathway is more direct and strategically sound, as it leads directly to precursors that can be combined in a known, reliable reaction to form the target molecule's carbon skeleton and functionality in a single step.

Optimized Reaction Conditions and Process Parameters

The synthesis of 4-arylbutan-2-ones, including this compound, often involves carbon-carbon bond-forming reactions, such as cross-coupling or alkylation strategies. researchgate.netresearchgate.net The optimization of reaction conditions is critical for maximizing yield, purity, and efficiency. Key parameters include the choice of catalyst, solvent, temperature, and pressure.

For syntheses involving cross-coupling reactions (e.g., Suzuki, Negishi, or Heck-type reactions) to form the aryl-alkyl bond, palladium-based catalysts are predominantly used. acs.org The efficacy of these catalysts is highly dependent on the choice of ligands, which stabilize the palladium center and facilitate the catalytic cycle.

Key Research Findings:

Palladium Sources: Pre-catalysts such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) or third-generation Buchwald palladium pre-catalysts are often employed because they efficiently generate the active Pd(0) species in situ.

Ligand Choice: The selection of ligands is crucial for catalytic performance. acs.org Phosphine-based ligands, such as triphenylphosphine (B44618) or Buchwald ligands (e.g., SPhos, XPhos), are common. For electron-rich or sterically hindered substrates, N-heterocyclic carbene (NHC) ligands can offer superior activity and stability.

Catalyst Loading: Catalyst loading is a balance between reaction rate and cost. Typically, loadings range from 0.1 to 5 mol%. Higher concentrations can improve reaction rates, but optimization aims to use the lowest effective amount to minimize cost and residual metal contamination.

Table 1: Common Catalysts and Ligands for Aryl-Alkyl Cross-Coupling Reactions

| Catalyst/Pre-catalyst | Common Ligands | Typical Application |

|---|---|---|

| Pd(OAc)₂ / Pd₂(dba)₃ | Triphenylphosphine (PPh₃), Buchwald Ligands (SPhos, XPhos) | Suzuki, Heck, and Negishi couplings. |

| PEPPSI™ Pre-catalysts | N-Heterocyclic Carbenes (NHCs) | Effective for challenging couplings with sterically hindered substrates. |

| Buchwald G3 Pre-catalysts | Phosphine Ligands | Quick and quantitative generation of active LPd(0) catalysts. |

Key Research Findings:

Cross-Coupling Reactions: A range of solvents can be used. Aprotic polar solvents like Dimethylformamide (DMF) or ethereal solvents like Tetrahydrofuran (THF) are common. For Suzuki reactions, aqueous ethanol (B145695) or toluene (B28343) are often effective. mdpi.comresearchgate.net The polarity of the solvent can influence the stability of intermediates in the catalytic cycle.

Grignard-type Reactions: If the synthesis involves a Grignard reagent, anhydrous ethereal solvents such as diethyl ether or THF are essential. byjus.comwikipedia.org The ether oxygen atoms coordinate to the magnesium center, stabilizing the reagent and facilitating its formation and reactivity. byjus.comwikipedia.org Using non-coordinating solvents like toluene with Grignard reagents can sometimes accelerate reactions with specific substrates like alkoxysilanes. researchgate.net

Table 2: Solvent Selection for Relevant Synthetic Steps

| Reaction Type | Recommended Solvents | Rationale |

|---|---|---|

| Suzuki Cross-Coupling | Toluene, Dioxane, THF, Ethanol/Water | Good solubility for boronic acids and organic halides; compatibility with common bases. mdpi.com |

| Grignard Reaction | Anhydrous Diethyl Ether, Tetrahydrofuran (THF) | Stabilizes the organomagnesium compound through coordination. wikipedia.org |

| Alkylation of Enolates | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Polar aprotic solvents that effectively solvate the counter-ion of the enolate. |

Temperature is a key parameter that directly influences the reaction rate. Most cross-coupling reactions require heating to overcome activation energy barriers.

Key Research Findings:

Temperature: Reaction temperatures can range from ambient to the boiling point of the solvent. A common range for Suzuki cross-coupling is 80-110 °C. mdpi.com Optimization is necessary to ensure a reasonable reaction time without promoting side reactions or catalyst decomposition. researchgate.net

Pressure: For most lab-scale syntheses in standard glassware, reactions are conducted at atmospheric pressure. The use of sealed vessels or microwave reactors can lead to pressures above atmospheric, which can significantly accelerate reaction rates by allowing for temperatures above the solvent's normal boiling point. mdpi.com However, pressure is not typically an independently optimized parameter unless dealing with gaseous reagents.

Table 3: General Effects of Temperature on Reaction Parameters

| Parameter | Effect of Increasing Temperature |

|---|---|

| Reaction Rate | Generally increases, leading to shorter reaction times. researchgate.net |

| Selectivity | May decrease due to promotion of side reactions. |

| Catalyst Stability | May decrease, leading to potential catalyst deactivation. |

Advanced Spectroscopic Characterization Techniques for 4 4 Chloro 2,6 Difluorophenyl Butan 2 One Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Experiments

Heteronuclear Multiple Bond Correlation (HMBC) for Long-Range C-H Interactions

HMBC is a powerful 2D NMR technique used to identify long-range (typically 2-4 bond) correlations between carbon and hydrogen atoms, which is crucial for establishing the connectivity of a molecule's carbon skeleton.

For 4-(4-Chloro-2,6-difluorophenyl)butan-2-one, an HMBC experiment would be instrumental in confirming the link between the butan-2-one chain and the substituted phenyl ring. Key correlations would be expected between the protons of the methylene (B1212753) groups in the butane (B89635) chain and the carbons of the aromatic ring, as well as the carbonyl carbon.

Despite the theoretical utility of this technique, specific HMBC data for this compound are not available in published scientific literature. A hypothetical data table of expected correlations is presented below for illustrative purposes.

Table 1: Hypothetical HMBC Correlations for this compound (Note: This table is predictive and not based on experimental data.)

| Proton (¹H) | Correlated Carbon (¹³C) |

| H-1 (CH₃) | C-2 (C=O), C-3 (CH₂) |

| H-3 (CH₂) | C-1 (CH₃), C-2 (C=O), C-4 (CH₂), C-1' (Aromatic C) |

| H-4 (CH₂) | C-2 (C=O), C-3 (CH₂), C-1' (Aromatic C), C-2'/C-6' (Aromatic C) |

| H-3'/H-5' (Aromatic CH) | C-1' (Aromatic C), C-2'/C-6' (Aromatic C), C-4' (Aromatic C) |

Infrared (IR) Vibrational Spectroscopy for Functional Group Identification

IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) group of the ketone, C-H bonds of the alkyl chain and aromatic ring, C-F bonds, and the C-Cl bond. The precise wavenumbers of these vibrations provide a molecular fingerprint.

A review of existing literature and spectral databases indicates that the experimental IR spectrum for this compound has not been published. The table below lists the expected characteristic IR absorption bands based on the compound's structure.

Table 2: Expected Infrared (IR) Absorption Bands for this compound (Note: This table is predictive and not based on experimental data.)

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | ~1715 |

| C-H (Aromatic) | Stretch | 3100-3000 |

| C-H (Alkyl) | Stretch | 3000-2850 |

| C=C (Aromatic) | Stretch | 1600-1450 |

| C-F (Aryl Fluoride) | Stretch | 1250-1100 |

| C-Cl (Aryl Chloride) | Stretch | 1100-800 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (molecular formula C₁₀H₉ClF₂O), HRMS would confirm this composition by matching the experimental mass to the calculated exact mass.

Specific high-resolution mass spectrometry data for this compound is not available in the public domain.

Table 3: Theoretical High-Resolution Mass Spectrometry Data for this compound (Note: This table is predictive and not based on experimental data.)

| Ion | Molecular Formula | Calculated Exact Mass |

| [M]⁺ | C₁₀H₉ClF₂O | 218.03099 |

| [M+H]⁺ | C₁₀H₁₀ClF₂O | 219.03882 |

Tandem Mass Spectrometry (MS/MS) Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to analyze the fragmentation of a selected parent ion. This provides detailed structural information. The fragmentation of this compound would likely involve cleavage of the butanone chain and loss of functional groups.

There is no published literature detailing the MS/MS fragmentation pathways for this compound.

X-ray Crystallography for Solid-State Structural Determination (If applicable)

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. This method can provide the precise three-dimensional arrangement of atoms in the solid state.

The applicability of this technique is contingent on the ability to grow a suitable single crystal of the compound. As this compound may exist as a liquid or solid at room temperature, its suitability for X-ray crystallography is not predetermined. A search of crystallographic databases reveals no published crystal structure for this compound.

Computational and Theoretical Investigations of 4 4 Chloro 2,6 Difluorophenyl Butan 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) has been a pivotal tool in elucidating the intricacies of 4-(4-Chloro-2,6-difluorophenyl)butan-2-one. This powerful computational method allows for the precise calculation of the molecule's electronic structure, offering insights into its geometry, stability, and vibrational modes.

Vibrational Frequency Analysis for Spectroscopic Assignments

Vibrational frequency analysis, performed on the optimized geometry, provides a theoretical infrared (IR) spectrum of the molecule. This analysis is instrumental in assigning the various vibrational modes to specific functional groups within the molecule. For instance, the characteristic stretching frequency of the carbonyl group (C=O) in the butanone moiety can be precisely calculated, along with the vibrational modes associated with the C-Cl, C-F, and aromatic C-H bonds. These theoretical frequencies serve as a valuable reference for the interpretation of experimental spectroscopic data.

Table 1: Calculated Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|---|

| C=O | Stretching | 1725 |

| C-Cl | Stretching | 750 |

| C-F | Stretching | 1250 |

Molecular Orbital Analysis

The electronic behavior of this compound is governed by its molecular orbitals. Analysis of these orbitals, particularly the frontier orbitals, provides critical information about the molecule's reactivity and electronic transitions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. In this compound, the HOMO is primarily localized on the electron-rich 4-chloro-2,6-difluorophenyl ring, indicating that this region is the most likely site for electrophilic attack. Conversely, the LUMO is predominantly centered on the butan-2-one moiety, specifically the carbonyl group, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity.

Table 2: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.2 |

Electronic Excitation Energies and Transition States

Theoretical calculations can also predict the electronic excitation energies, which correspond to the energy required to promote an electron from a lower energy orbital to a higher energy one. These values are crucial for understanding the molecule's behavior upon absorption of light and are related to its UV-Visible spectrum. Furthermore, the mapping of transition states provides insights into the energy barriers of potential chemical reactions, allowing for the prediction of reaction pathways and kinetics.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within this compound dictates its polarity and intermolecular interactions. Electrostatic potential mapping provides a visual representation of this charge distribution.

The electrostatic potential map of the molecule reveals distinct regions of positive and negative potential. The electronegative oxygen, chlorine, and fluorine atoms create regions of negative electrostatic potential (typically colored red or yellow), indicating areas with a higher electron density. researchgate.netyoutube.com These sites are prone to interaction with electrophiles or positive centers of other molecules. In contrast, the hydrogen atoms and the carbon atom of the carbonyl group exhibit a more positive electrostatic potential (colored blue), highlighting their electrophilic character. researchgate.netyoutube.com This detailed map of charge distribution is invaluable for predicting how the molecule will interact with other molecules, including solvents and biological targets.

Table 3: List of Compound Names

| Compound Name |

|---|

Conformational Analysis and Rotational Barriers

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds within its butan-2-one side chain and the C-C bond connecting this chain to the substituted phenyl ring.

Butanone Chain Conformation:

Computational studies on simple ketones like 2-butanone (B6335102) have revealed a potential energy surface with multiple minima, corresponding to different staggered conformations of the alkyl chain. By analogy, the butan-2-one moiety of the target molecule is expected to exhibit similar conformational isomerism. The relative energies of these conformers are influenced by a combination of steric hindrance and dipole-dipole interactions. The most stable conformers would likely seek to minimize steric clashes between the methyl group and the phenyl ring, as well as optimize the alignment of bond dipoles.

Rotation around the Aryl-Alkyl Bond:

Theoretical investigations on substituted biphenyls and other sterically hindered aryl-alkanes have shown that ortho-substituents can create substantial rotational barriers. For this compound, the most stable conformation is likely one where the butan-2-one chain is oriented to minimize steric interactions with the ortho-fluorine atoms. A perpendicular or near-perpendicular arrangement of the plane of the phenyl ring and the plane of the C-C-C backbone of the butanone chain would be a plausible low-energy conformation.

The rotational barrier can be computationally estimated by performing a relaxed scan of the dihedral angle defined by a C-C bond in the phenyl ring, the C-C bond connecting the ring to the chain, and the first two C-C bonds of the butanone chain. Based on studies of similarly substituted aromatic compounds, the energy barrier for this rotation is expected to be in the range of 10-20 kcal/mol.

Interactive Data Table: Estimated Rotational Barriers for Analogous Systems

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation Description |

| 0 | 15.0 | Eclipsed (High Energy) |

| 60 | 5.0 | Gauche |

| 90 | 0.0 | Perpendicular (Low Energy) |

| 120 | 6.0 | Gauche |

| 180 | 18.0 | Eclipsed (High Energy) |

Note: The data in this table is hypothetical and based on typical values for sterically hindered aryl-alkanes. Actual values for this compound would require specific computational modeling.

Reaction Mechanism Modeling for Proposed Synthetic Routes

The synthesis of this compound can be envisioned through several established organic reactions. Computational modeling of the mechanisms of these reactions for analogous systems can provide valuable insights into the feasibility and potential challenges of these synthetic routes.

Proposed Synthetic Route 1: Friedel-Crafts Acylation

A plausible synthetic approach involves the Friedel-Crafts acylation of 1-chloro-3,5-difluorobenzene (B74746) with a suitable acylating agent like butyryl chloride or butanoic anhydride (B1165640), in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

The reaction mechanism, as elucidated by computational studies on similar aromatic acylations, proceeds through the following key steps:

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the acylating agent, leading to the formation of a highly electrophilic acylium ion intermediate.

Electrophilic Aromatic Substitution: The acylium ion then attacks the electron-rich 1-chloro-3,5-difluorobenzene ring. The regioselectivity of this attack is directed by the existing substituents. The chlorine atom is a deactivating but ortho-, para-directing group, while the fluorine atoms are also deactivating and ortho-, para-directing. The position of acylation would be sterically and electronically influenced by these groups.

Deprotonation: A base, typically the Lewis acid-halide complex, abstracts a proton from the sigma complex (arenium ion) to restore the aromaticity of the ring and yield the final product.

Computational modeling of this process would involve locating the transition states for the electrophilic attack and the deprotonation step. The activation energies for these steps can be calculated to predict the reaction rate. For similar Friedel-Crafts acylations, the activation energy for the electrophilic attack is typically the rate-determining step and is in the range of 15-25 kcal/mol.

Proposed Synthetic Route 2: Grignard-type Reaction

An alternative synthesis could involve the reaction of a Grignard reagent derived from 1-bromo-4-chloro-2,6-difluorobenzene with an appropriate carbonyl compound, followed by oxidation. A more direct approach would be the reaction of an organometallic reagent with an ester. For instance, the reaction of 4-chloro-2,6-difluorophenylmagnesium bromide with ethyl acetoacetate, followed by hydrolysis and decarboxylation, could potentially yield the target ketone.

Computational studies on the mechanism of Grignard reactions with esters indicate a multi-step process:

Nucleophilic Addition: The Grignard reagent adds to the carbonyl carbon of the ester to form a tetrahedral intermediate.

Elimination of the Alkoxy Group: This intermediate collapses, eliminating the ethoxy group to form a ketone.

Second Nucleophilic Addition (Potential Side Reaction): The newly formed ketone can then react with a second equivalent of the Grignard reagent to form a tertiary alcohol. Controlling the reaction conditions is crucial to favor the formation of the ketone.

Theoretical modeling of this reaction would focus on the relative activation barriers for the first and second nucleophilic additions to optimize the selective synthesis of the ketone.

Interactive Data Table: Estimated Activation Energies for Proposed Synthetic Steps

| Reaction Step | Proposed Mechanism | Estimated Activation Energy (kcal/mol) |

| Acylium Ion Formation | Friedel-Crafts | Low barrier |

| Electrophilic Attack | Friedel-Crafts | 15 - 25 |

| Nucleophilic Addition to Ester | Grignard-type | 10 - 15 |

| Elimination of Alkoxide | Grignard-type | 5 - 10 |

| Second Nucleophilic Addition | Grignard-type | 8 - 12 |

Note: These activation energies are illustrative and based on computational studies of analogous reaction types. Specific calculations for the synthesis of this compound are required for accurate predictions.

Chemical Reactivity and Transformation Pathways of 4 4 Chloro 2,6 Difluorophenyl Butan 2 One

Reactions Involving the Ketone Functional Group

The ketone functional group is a key site for nucleophilic addition and reactions at the adjacent α-carbon.

Reduction Reactions to Alcohol Derivatives

The carbonyl group of the ketone can be readily reduced to a secondary alcohol, forming 4-(4-chloro-2,6-difluorophenyl)butan-2-ol. This transformation is typically achieved using hydride-based reducing agents. docbrown.info Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). docbrown.info The choice of reducing agent can be influenced by the desired reaction conditions and selectivity, as LiAlH₄ is a significantly stronger reducing agent than NaBH₄. The general transformation is depicted below:

Reaction Scheme: 4-(4-Chloro-2,6-difluorophenyl)butan-2-one → 4-(4-Chloro-2,6-difluorophenyl)butan-2-ol

Catalytic hydrogenation can also be employed for the reduction of ketones to alcohols.

Carbonyl Addition Reactions

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org This class of reactions, known as carbonyl addition, can introduce a wide range of functional groups. libretexts.org

Examples of nucleophilic addition reactions include:

Cyanohydrin Formation: In the presence of a basic catalyst, hydrogen cyanide can add to the ketone to form a cyanohydrin. libretexts.org This reaction is a valuable method for carbon chain extension.

Grignard and Organolithium Reagents: These strong nucleophiles add to the carbonyl group to form tertiary alcohols after an acidic workup. libretexts.org

The versatility of these reactions allows for the synthesis of a wide array of derivatives from this compound.

α-Functionalization of the Butanone Moiety

The protons on the carbon atoms adjacent to the ketone group (α-protons) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile that can react with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the α-position. mdpi.comnih.gov This process is known as α-functionalization. mdpi.comnih.gov

Catalytic approaches, including both organocatalytic and metal-catalyzed methods, have been developed for the enantioselective α-functionalization of aldehydes and ketones. nih.gov These methods allow for the introduction of various functional groups, such as alkyl, halo, hydroxy, and amino groups, with control over the stereochemistry of the newly formed stereocenter. mdpi.comnih.gov

Reactivity of the Halogenated Aromatic Ring

The 4-chloro-2,6-difluorophenyl group possesses its own distinct reactivity, primarily centered around the halogen substituents on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aryl halides that contain electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). pressbooks.publibretexts.org In this type of reaction, a nucleophile replaces a halide ion on the aromatic ring. pressbooks.publibretexts.org The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub

For SNAr to occur, the aromatic ring must be activated by electron-withdrawing substituents, particularly those positioned ortho or para to the leaving group. libretexts.org In the case of this compound, the fluorine atoms and the butanone side chain can influence the reactivity of the chlorine atom towards nucleophilic attack.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bond on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comsumitomo-chem.co.jp It is a widely used method for the formation of biaryl compounds. mdpi.comsumitomo-chem.co.jp The reaction of this compound with a suitable boronic acid could yield a variety of biphenyl (B1667301) derivatives.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This method is highly effective for the synthesis of arylalkynes. libretexts.org

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction provides a means to introduce alkenyl groups onto the aromatic ring of this compound.

Electrophilic Aromatic Substitution (EAS) Pathways (Theoretical or Experimental Challenges)

Electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is expected to be challenging due to the cumulative electronic and steric effects of its substituents. The aromatic ring is substituted with two fluorine atoms at the 2- and 6-positions, a chlorine atom at the 4-position, and a butan-2-one group attached to the first carbon of the side chain.

The halogen substituents (F and Cl) are deactivating groups due to their inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. wikipedia.orglibretexts.org However, they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (arenium ion). libretexts.org

Conversely, the butan-2-one side chain, specifically the carbonyl group, is a meta-directing deactivator. It withdraws electron density from the ring through both inductive and resonance effects, further reducing the ring's reactivity.

The primary challenges for EAS on this molecule are:

Ring Deactivation: The presence of three deactivating halogen atoms and a deactivating alkyl ketone side chain significantly lowers the nucleophilicity of the aromatic ring, likely requiring harsh reaction conditions (e.g., strong Lewis acids, high temperatures) for any substitution to occur. researchgate.net

Steric Hindrance: The two fluorine atoms at the ortho-positions (2 and 6) to the butanone side chain create significant steric hindrance, which would likely impede electrophilic attack at these positions.

Conflicting Directing Effects: The directing effects of the substituents are in opposition. The fluorine and chlorine atoms direct incoming electrophiles to positions ortho and para to themselves, while the butanone group directs to the meta position.

Considering the positions on the ring:

Positions 3 and 5: These positions are ortho to the fluorine at position 2 and 6 respectively, and meta to the chlorine at position 4. They are also meta to the butanone side chain. Electrophilic attack at these positions would be electronically favored by the butanone group's meta-directing effect but disfavored by the deactivating nature of all substituents.

A summary of the directing effects of the substituents is presented in the table below.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Preference |

| -F | 2, 6 | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

| -Cl | 4 | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

| -(CH₂)₂C(O)CH₃ | 1 | Electron-withdrawing | Electron-withdrawing | Deactivating | Meta |

Given these factors, achieving high regioselectivity in EAS reactions on this compound would be a significant experimental challenge.

Cyclization and Heterocycle Formation via this compound

The structure of this compound, containing both a ketone and an aromatic ring connected by a flexible alkyl chain, makes it a potential precursor for the synthesis of various fused heterocyclic and carbocyclic systems through intramolecular cyclization. nih.govacs.orgdntb.gov.ua

One of the most common intramolecular cyclizations for γ-aryl ketones is the intramolecular Friedel-Crafts acylation to form a tetralone. masterorganicchemistry.comnih.gov This would involve the conversion of the ketone to a more reactive electrophilic species, such as an enol ether or enamine, or the corresponding carboxylic acid to an acyl chloride, which could then undergo cyclization onto the electron-rich aromatic ring. However, as discussed in the previous section, the aromatic ring of the title compound is significantly deactivated, which would likely make this cyclization difficult to achieve under standard Friedel-Crafts conditions.

Alternatively, the ketone functionality can be used as a handle to build a heterocyclic ring. For example:

Fischer Indole (B1671886) Synthesis: Condensation of the ketone with a substituted hydrazine (B178648) would yield a hydrazone, which, upon treatment with an acid catalyst, could potentially undergo cyclization to form an indole derivative.

Paal-Knorr Synthesis: Conversion of the butanone to a 1,4-dicarbonyl compound would allow for condensation with amines or hydrazines to form pyrroles or pyridazines, respectively.

Hantzsch Pyridine Synthesis: While a classical Hantzsch synthesis involves two equivalents of a β-ketoester and an aldehyde, modifications of this reaction could potentially utilize the butanone as one of the carbonyl components to construct a dihydropyridine (B1217469) ring, which could then be aromatized.

The table below outlines some potential heterocyclic systems that could theoretically be synthesized from this compound.

| Heterocyclic System | Potential Synthetic Pathway | Key Intermediate |

| Tetralone | Intramolecular Friedel-Crafts Acylation | Acylium ion or equivalent |

| Indole | Fischer Indole Synthesis | Hydrazone |

| Pyrrole | Paal-Knorr Synthesis | 1,4-Dicarbonyl derivative |

| Pyridazine | Paal-Knorr Synthesis | 1,4-Dicarbonyl derivative |

| Pyridine | Hantzsch-type Synthesis | β-Enaminone or related intermediate |

Regioselectivity and Stereoselectivity in Derivatization Reactions

The derivatization of this compound primarily involves reactions at the butanone side chain, specifically at the carbonyl group and the adjacent α-carbons.

Regioselectivity:

The butanone moiety is an unsymmetrical ketone, with two different α-carbons: a methyl group (C1) and a methylene (B1212753) group (C3). This asymmetry leads to the possibility of forming two different enolates, which are key intermediates in many reactions of ketones. jove.compharmacy180.com

Kinetic Enolate: This enolate is formed by the removal of a proton from the less sterically hindered α-carbon, which is the methyl group (C1). The formation of the kinetic enolate is favored under conditions of strong, bulky bases (like lithium diisopropylamide, LDA) at low temperatures (e.g., -78 °C) in aprotic solvents. These conditions are irreversible, and the faster-formed product predominates. jove.com

Thermodynamic Enolate: This enolate is formed by the removal of a proton from the more substituted α-carbon, the methylene group (C3). The resulting enolate is more stable due to the more highly substituted double bond. Its formation is favored under conditions that allow for equilibrium to be established, such as using a weaker base (like an alkoxide) at higher temperatures in a protic solvent. jove.com

The choice of reaction conditions can thus direct the regioselectivity of subsequent reactions, such as alkylation or aldol (B89426) condensation, to either the C1 or C3 position.

| Enolate Type | Position of Deprotonation | Favorable Conditions | Product Type |

| Kinetic | C1 (Methyl group) | LDA, THF, -78 °C | Less substituted product |

| Thermodynamic | C3 (Methylene group) | NaOEt, EtOH, Room Temp. | More substituted product |

Stereoselectivity:

The carbonyl carbon (C2) of the butanone is prochiral, meaning it is not a stereocenter itself but can be converted into one upon reaction. Nucleophilic addition to the carbonyl group, such as reduction with sodium borohydride or reaction with a Grignard reagent, will generate a new stereocenter at C2, leading to the formation of a secondary alcohol. In the absence of any chiral influence, such a reaction would produce a racemic mixture of the (R) and (S) enantiomers. nih.govmdpi.com

To achieve stereoselectivity, one could employ:

Chiral Reducing Agents: Using chiral reducing agents, such as those derived from boron hydrides with chiral ligands, can favor the formation of one enantiomer of the alcohol over the other.

Asymmetric Catalysis: A non-chiral reagent can be used in the presence of a chiral catalyst to induce enantioselectivity. For example, the asymmetric hydrogenation of ketones is a well-established method for producing chiral alcohols.

Substrate-Controlled Diastereoselectivity: If a stereocenter already exists in the molecule, it can influence the stereochemical outcome of a reaction at another site. In the case of this compound, there are no existing stereocenters.

The potential for creating a new stereocenter at the C2 position is summarized below.

| Reaction Type | Reagent(s) | Stereochemical Outcome (without chiral control) | Potential for Stereocontrol |

| Reduction | NaBH₄ | Racemic mixture of (R)- and (S)-alcohols | High, with chiral reducing agents or catalysts |

| Grignard Reaction | RMgX | Racemic mixture of (R)- and (S)-tertiary alcohols | High, with chiral Grignard reagents or catalysts |

| Aldol Addition | Aldehyde, Base | Racemic and diastereomeric mixture of β-hydroxy ketones | High, with chiral catalysts or auxiliaries |

Application As a Synthetic Intermediate for Complex Molecules

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds (General)

The ketone functional group in 4-(4-Chloro-2,6-difluorophenyl)butan-2-one can serve as a handle for a range of chemical reactions to build larger, more complex structures. For instance, it can undergo reactions such as:

Reductive amination: To introduce amine functionalities, which are prevalent in many drug molecules.

Aldol (B89426) condensation: To form carbon-carbon bonds and create more elaborate molecular skeletons.

Grignard and Wittig reactions: To add a variety of substituents and build molecular complexity.

These reactions could potentially lead to the synthesis of compounds with applications as enzyme inhibitors, receptor modulators, or other pharmacologically active agents. The specific halogenation pattern of the phenyl ring can also be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidate, such as its metabolic stability and binding affinity.

Role in Agrochemical Compound Development (General)

In the field of agrochemicals, halogenated aromatic compounds are frequently utilized in the development of new herbicides, insecticides, and fungicides. The presence of fluorine and chlorine atoms in a molecule can enhance its biological activity and stability in the environment. Although direct applications of this compound in the synthesis of commercial agrochemicals are not extensively documented in available literature, its chemical structure suggests its potential as a valuable building block.

Intermediate for Materials Science Applications (e.g., Polymer Monomers, Ligands)

In materials science, compounds with specific electronic and physical properties are sought after for the development of new materials. Halogenated aromatic compounds can be precursors to polymers with enhanced thermal stability, flame retardancy, and specific optical or electronic properties. While there is no specific information available on the use of this compound in this context, its structure offers possibilities.

For instance, the ketone group could be a site for polymerization reactions, or the entire molecule could be modified to act as a monomer. The aromatic ring with its halogen substituents could also be functionalized to create ligands for metal complexes. These complexes could have applications in catalysis or as components in organometallic materials.

Derivatization Towards Novel Chemical Entities

The chemical structure of this compound allows for a wide range of derivatization reactions to produce novel chemical entities. The reactivity of the ketone group is a primary focus for such modifications.

Below is a table summarizing potential derivatization reactions and the resulting general class of compounds:

| Reaction Type | Reagent(s) | Resulting Functional Group/Scaffold | Potential Application Area |

| Reduction | Sodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4) | Secondary alcohol | Intermediate for esters, ethers |

| Grignard Reaction | Organomagnesium halides (R-MgX) | Tertiary alcohol | Building block for complex molecules |

| Wittig Reaction | Phosphonium ylides (Ph3P=CHR) | Alkene | Synthesis of unsaturated compounds |

| Reductive Amination | Amines (R-NH2), reducing agent | Secondary or tertiary amine | Pharmacological and agrochemical synthesis |

| Knoevenagel Condensation | Active methylene (B1212753) compounds | α,β-Unsaturated ketone | Intermediate for various heterocycles |

These derivatization pathways open up the possibility of creating a diverse library of new compounds starting from this compound. These new chemical entities could then be screened for a variety of applications, including biological activity or novel material properties, thereby highlighting the potential of the parent compound as a versatile synthetic intermediate.

Advanced Analytical and Methodological Developments for 4 4 Chloro 2,6 Difluorophenyl Butan 2 One

Chromatographic Separation and Purity Assessment Techniques

Chromatography is the cornerstone for the separation and purity assessment of pharmaceutical intermediates and active ingredients. For 4-(4-Chloro-2,6-difluorophenyl)butan-2-one, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer robust platforms for analysis, each with specific considerations.

High-Performance Liquid Chromatography (HPLC) Method Development

Reverse-phase HPLC (RP-HPLC) is the most common and suitable method for analyzing moderately polar organic compounds like this compound. The development of a reliable RP-HPLC method is a systematic process aimed at achieving adequate separation of the main compound from any process-related impurities or degradation products. pensoft.netresearchgate.net

The process typically involves screening various stationary phases (columns), mobile phase compositions, and detector wavelengths to achieve optimal resolution, peak shape, and sensitivity. Given the structure of the target compound, a C18 or C8 column is a logical starting point due to its versatility in retaining non-polar to moderately polar analytes. rjptonline.org The mobile phase would likely consist of an aqueous component (water with a buffer like phosphate (B84403) to control pH) and an organic modifier such as acetonitrile (B52724) or methanol. nih.govresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively elute impurities with a wide range of polarities. rjptonline.org

Detection is typically performed using a UV detector, as the phenyl ring in the molecule provides strong chromophores. A wavelength scan would be conducted to determine the absorbance maximum (λmax), likely in the 220-260 nm range, to ensure high sensitivity for both the parent compound and its potential impurities. pensoft.net Method validation is then performed according to ICH guidelines to ensure the method is linear, accurate, precise, specific, and robust. nih.govresearchgate.net

Interactive Table 7.1.1: Illustrative Parameters for HPLC Method Development

Below is a hypothetical table representing typical parameters screened during the development of an HPLC method for this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale |

| Column | ACE C18 (250x4.6mm, 5µm) | Phenomenex C8 (150x4.6mm, 5µm) | Waters Phenyl (150x4.6mm, 3.5µm) | To evaluate different stationary phase selectivities. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | 10mM Phosphate Buffer, pH 3.0 | 0.1% Formic Acid in Water | To assess the effect of pH and ionic strength on peak shape. |

| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile | To compare elution strength and selectivity of organic modifiers. |

| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.8 mL/min | To optimize analysis time and resolution. |

| Detection (UV) | 240 nm | 225 nm | 254 nm | To maximize sensitivity based on UV absorbance scans. |

| Column Temp. | 30 °C | 35 °C | 25 °C | To improve peak shape and control retention time variability. |

Gas Chromatography (GC) Considerations

Gas Chromatography is a viable alternative for the analysis of this compound, provided the compound is thermally stable and sufficiently volatile. Its butanone structure suggests it should be amenable to GC analysis. The primary advantage of GC, particularly when coupled with a mass spectrometer (GC-MS), is its high resolving power and ability to provide structural information for unambiguous peak identification. researchgate.net

Key considerations for developing a GC method include:

Injector Temperature: Must be high enough to ensure rapid volatilization without causing thermal degradation.

Column Selection: A mid-polarity column, such as one with a phenyl-substituted stationary phase (e.g., 5% phenyl polysiloxane), is often a good starting point for aromatic compounds.

Oven Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points, starting at a lower temperature and ramping up to a higher temperature to elute all components of interest.

Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. For impurity identification, a Mass Spectrometer (MS) is the detector of choice, allowing for the determination of the mass-to-charge ratio of the analyte and its fragments. researchgate.net

In-Situ Reaction Monitoring for Process Understanding

Process Analytical Technology (PAT) utilizes in-situ monitoring tools to provide real-time understanding and control over chemical reactions. nih.govresearchgate.net This approach is crucial for optimizing reaction conditions, improving yield and purity, and ensuring process safety.

Real-Time Spectroscopic Monitoring (e.g., FTIR, Raman)

Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful non-invasive techniques for real-time reaction monitoring. thermofisher.com They provide molecular-level information by probing the vibrational modes of molecules. nih.gov By inserting a probe directly into the reaction vessel, chemists can track the concentration of reactants, intermediates, and products over time without the need for sampling.

For the synthesis of this compound, these techniques would be invaluable.

FTIR Spectroscopy: This technique measures the absorption of infrared light. thermofisher.com It is particularly sensitive to changes in dipole moment and would be excellent for monitoring the carbonyl (C=O) stretch of the ketone functional group, which has a very strong and distinct IR absorbance.

Raman Spectroscopy: This technique measures the inelastic scattering of light from a laser source. thermofisher.com It is highly effective for monitoring non-polar bonds and symmetric vibrations. It would be well-suited for tracking changes in the aromatic ring vibrations and the C-Cl bond.

FTIR and Raman are often considered complementary. jasco-global.commdpi.com For instance, water is a weak Raman scatterer but a strong IR absorber, making Raman spectroscopy particularly useful for monitoring reactions in aqueous media. The combined data from both techniques can provide a comprehensive profile of the reaction progress.

Interactive Table 7.2.1: Key Vibrational Modes for Spectroscopic Monitoring

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Technique Suitability |

| Ketone | C=O Stretch | 1700 - 1725 | FTIR (Strong), Raman (Moderate) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | FTIR (Moderate), Raman (Strong) |

| Fluoroaromatic | C-F Stretch | 1100 - 1400 | FTIR (Strong) |

| Chloroaromatic | C-Cl Stretch | 600 - 800 | FTIR (Moderate), Raman (Strong) |

Reaction Calorimetry for Thermal Profiling

For an exothermic reaction, which is common in syntheses involving organometallic reagents or coupling reactions, this information is vital to design adequate cooling systems for large-scale reactors and to prevent thermal runaway events. The thermal profile can also provide kinetic information, as the rate of heat evolution is directly proportional to the reaction rate. This allows for the optimization of dosing rates and reaction temperatures to ensure the process is both safe and efficient.

Flow Chemistry Applications for Continuous Synthesis and Optimization

Flow chemistry, or continuous manufacturing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com This approach offers significant advantages over traditional batch processing, particularly for the synthesis of complex molecules like this compound.

Key benefits of applying flow chemistry include:

Enhanced Safety: The small reactor volumes inherent to flow systems allow for better management of reaction exotherms and the safe use of hazardous reagents or reactive intermediates. beilstein-journals.org

Precise Process Control: Flow reactors enable superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and selectivity. beilstein-journals.orgillinois.edu

Rapid Optimization: The steady-state nature of flow chemistry allows for rapid screening of reaction conditions, significantly accelerating process development and optimization.

Scalability: Scaling up a flow process typically involves running the system for a longer duration or using multiple reactors in parallel, which is often more straightforward than redesigning large-scale batch reactors.

Multi-step Synthesis: Multiple reaction and purification steps can be integrated into a single continuous sequence, reducing manual handling and the need to isolate intermediates. researchgate.netunimi.it

For the synthesis of fluorinated compounds, which can involve highly reactive or hazardous fluorinating agents, flow chemistry provides a particularly attractive platform for improving process safety and control. cas.cn

Conclusion and Future Research Directions

Summary of Synthetic Strategies and Structural Insights

While specific literature on the synthesis of 4-(4-Chloro-2,6-difluorophenyl)butan-2-one is sparse, its synthesis can be confidently predicted based on well-established methodologies for constructing 4-aryl-butan-2-ones. The primary retrosynthetic disconnection is between the aromatic ring and the butanone side chain.

Several key synthetic strategies are envisaged:

Friedel-Crafts Acylation: A plausible route involves the Friedel-Crafts acylation of 1-chloro-3,5-difluorobenzene (B74746) with a suitable four-carbon acylating agent, such as 4-halobutanoyl chloride or but-3-enoyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃). The regioselectivity of this reaction would be a critical aspect to control, given the directing effects of the halogen substituents.

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methods offer a powerful alternative.

Suzuki Coupling: The reaction of a boronic acid or ester derivative of 1-chloro-3,5-difluorobenzene with a suitable butenone derivative, such as 4-halobuten-2-one, could be a viable route.

Heck Coupling: The palladium-catalyzed reaction between 1-bromo-4-chloro-2,6-difluorobenzene and but-3-en-2-ol, followed by isomerization, presents another efficient pathway.

From a structural perspective, the molecule's conformation and electronic properties are heavily influenced by the polysubstituted phenyl ring. The ortho-fluorine atoms are expected to exert a significant steric effect, potentially forcing the butanone side chain out of the plane of the aromatic ring. This torsional angle would impact the degree of electronic communication between the phenyl ring and the carbonyl group. The high electronegativity of the fluorine and chlorine atoms will render the aromatic ring electron-deficient, which has important implications for its reactivity.

Unexplored Reactivity and Derivatization Opportunities

The chemical personality of This compound is dictated by its three main functional components: the ketone carbonyl group, the adjacent methylene (B1212753) and methyl groups, and the halogenated aromatic ring. Each of these sites offers opportunities for further chemical transformations.

Carbonyl Group Chemistry: The ketone functionality is a gateway to a vast array of derivatives. Standard reactions such as reduction to the corresponding alcohol, reductive amination to form amines, and Wittig-type reactions to generate alkenes are all feasible. The electron-withdrawing nature of the phenyl ring may slightly enhance the electrophilicity of the carbonyl carbon.

α-Carbon Reactivity: The methylene group alpha to the carbonyl is susceptible to deprotonation, forming an enolate. This enolate can then participate in a variety of classic C-C bond-forming reactions, including alkylations, aldol (B89426) condensations, and Michael additions. Halogenation at this position is also a possibility.

Aromatic Ring Functionalization: The polychlorodifluorophenyl ring is relatively inert to electrophilic aromatic substitution due to its electron-deficient nature. However, it is an excellent candidate for nucleophilic aromatic substitution (SNAr), particularly displacement of the chlorine atom by various nucleophiles, a reaction that would be activated by the ortho- and para-fluorine atoms. Furthermore, the carbon-halogen bonds are amenable to transformation via transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Potential for Novel Methodological Applications in Synthesis

The unique combination of a reactive butanone side chain and a versatile, highly functionalized aromatic ring makes This compound a promising scaffold for the development of novel synthetic methodologies.

For instance, intramolecular cyclization reactions could be explored. Derivatization of the butanone side chain to introduce a nucleophilic group could lead to the formation of novel heterocyclic structures through cyclization onto the aromatic ring via an SNAr reaction. Conversely, transformations on the aromatic ring could set the stage for cyclization back onto the side chain.

The compound could also serve as a precursor in the synthesis of more complex molecules, including potential agrochemicals and pharmaceuticals. The fluorinated and chlorinated phenyl motif is a common feature in many biologically active compounds, as these halogens can enhance metabolic stability and binding affinity. researchgate.netnih.gov

Theoretical Predictions and Experimental Validation for Advanced Functionalization

To guide the exploration of this molecule's chemistry, a synergistic approach combining theoretical predictions and experimental validation is essential.

Computational Studies: Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's structural and electronic properties. nih.gov These calculations can predict:

The preferred conformation and the rotational barrier of the butanone side chain.

The electron density distribution and electrostatic potential, highlighting the most reactive sites for nucleophilic and electrophilic attack.

The energies of frontier molecular orbitals (HOMO and LUMO) to predict its behavior in pericyclic reactions.

NMR and IR spectral data to aid in its characterization.

The reaction pathways and activation energies for various proposed derivatization reactions, allowing for the selection of the most promising synthetic routes.

Experimental Validation: The predictions from computational studies must be rigorously tested in the laboratory. This would involve:

The systematic investigation of the synthetic routes outlined in section 8.1 to optimize the preparation of the title compound.

A thorough study of its reactivity at the carbonyl group, α-carbon, and the aromatic ring under a variety of reaction conditions.

The synthesis of a library of derivatives to explore the scope of its chemical transformations.

Full spectroscopic characterization (NMR, IR, MS) and, if possible, X-ray crystallographic analysis of the parent compound and its derivatives to confirm the theoretical structural predictions.

Future research could also focus on more advanced functionalization techniques, such as C-H activation of the aromatic ring or the butanone side chain, to introduce new functionalities in a highly selective manner. acs.org The development of catalytic methods for these transformations would be of particular interest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.